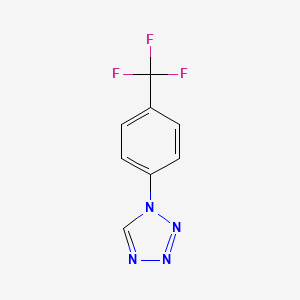

1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole

Overview

Description

The compound “1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole” is likely to be an organic compound containing a tetrazole ring and a trifluoromethyl group attached to a phenyl ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving hydrazine derivatives .Scientific Research Applications

Molecular Structure and Docking Studies

1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole and related compounds have been the subject of molecular docking studies and X-ray structure determination. For example, the molecular structure of a similar compound, 1-{4-(methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole, was determined using X-ray crystallography, revealing details about the tetrazole ring's planarity and the angles between the aryl and tetrazole rings. Docking studies with cyclooxygenase-2 enzyme identified key amino acid residues interacting with the molecule (Al-Hourani et al., 2015).

Synthesis and Structural Studies

Research has focused on the synthesis, structure, and thermal decomposition of phenyl tetrazoles, including 1-phenyl-1H-tetrazole and derivatives. These studies involve characterizing these compounds using various spectroscopic techniques and determining their molecular structures through X-ray diffraction. Investigations into their thermal decomposition, including the release of nitrogen and isonitrile as decomposition products, have been conducted (Yılmaz et al., 2015).

Biological Evaluation and Docking Studies

The synthesis of tetrazole-containing compounds and their evaluation in biological contexts, like antibacterial studies, has been explored. Molecular docking studies, along with pharmacokinetic predictions and evaluations of molecular properties such as electronic structure and hyperpolarizability, have been carried out for these compounds (Dhevaraj et al., 2019).

Coordination Chemistry

Research in coordination chemistry has led to the synthesis of complexes involving 1-phenyl-1H-tetrazole and related compounds. These complexes have been characterized, and their structural, electronic, and optical properties have been studied. This includes the investigation of tetrazole's role in the formation of coordination polymers and their properties such as dielectric constant and luminescence (Chen et al., 2011).

Anti-Corrosive Applications

Tetrazole derivatives have been studied for their anti-corrosive behavior, particularly on metal surfaces like copper and brass in acidic mediums. These studies involve understanding the adsorption behavior and effectiveness of these compounds as corrosion inhibitors, supported by theoretical investigations like Density Functional Theory (DFT) calculations and electrochemical measurements (Bourzi et al., 2020).

Synthesis and Catalysis

The utility of tetrazole derivatives in catalysis has been explored. For instance, 1-(2-Iodophenyl)-1H-tetrazole has been used as a ligand in palladium-catalyzed Heck reactions, demonstrating the versatility of these compounds in synthetic chemistry (Gupta et al., 2004).

Future Directions

Mechanism of Action

Target of Action

Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward certain enzymes .

Mode of Action

It’s worth noting that trifluoromethyl groups in other compounds have been shown to interact with their targets through key hydrogen bonding interactions .

Result of Action

Compounds with a trifluoromethyl group have been known to exhibit improved drug potency .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole . For instance, volatile organic compounds, such as this compound, are likely to be mobile in the environment due to their volatility .

Biochemical Analysis

Biochemical Properties

1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole plays a crucial role in biochemical reactions, particularly in the context of enzyme-catalyzed processes. It has been observed to interact with enzymes such as lipase PS from Pseudomonas cepacia, which catalyzes the transesterification of 1-(4-(Trifluoromethyl)phenyl)ethanol enantiomers in organic solvents . The interaction between this compound and lipase PS is characterized by high regio- and enantioselectivity, making it an efficient catalyst for kinetic resolution processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the bioreduction process in recombinant E. coli cells, enhancing the catalytic efficiency of carbonyl reductase . This modulation of enzyme activity can lead to significant changes in cellular metabolism and gene expression patterns.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a radical precursor in trifluoromethylation reactions, forming electron donor-acceptor complexes with other molecules . These interactions can lead to enzyme inhibition or activation, depending on the specific context of the reaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are critical factors in its application. Studies have shown that this compound remains stable under specific conditions, such as in the presence of visible light irradiation . Its long-term effects on cellular function can vary, with some studies indicating potential degradation products that may influence cellular processes differently over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic processes. At higher doses, it can lead to toxic or adverse effects, including potential disruptions in cellular homeostasis and metabolic imbalances . Understanding the dosage thresholds is crucial for its safe and effective application in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells. For example, it participates in the oxidation of sulfur into sulfoxide, a key step in the synthesis of certain bioactive compounds . These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to exhibit high selectivity for fluoride anion transport across artificial lipid bilayers, indicating its potential for targeted delivery within biological systems . Its localization and accumulation within specific cellular compartments can significantly impact its biochemical activity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, it may associate with the plasma membrane or other subcellular structures, where it can exert its biochemical effects

Properties

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N4/c9-8(10,11)6-1-3-7(4-2-6)15-5-12-13-14-15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFIVNDUNCVKIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1391450.png)

![1H-Pyrrolo[2,3-b]pyridine-3-sulfonic acid (4-fluoro-phenyl)-amide](/img/structure/B1391451.png)

![Tert-butyl 2-phenyl-4-(P-tolylsulfonyloxy)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1391462.png)